molecular formula C19H21N7O3S B2534940 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1795210-85-3

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2534940
CAS No.: 1795210-85-3
M. Wt: 427.48
InChI Key: VLOCSINWHGTBTR-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.48. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

ComponentStructure
TriazoleTriazole
PyrimidinePyrimidine
PiperazinePiperazine
PhenylsulfonylPhenylsulfonyl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole and pyrimidine rings are known to exhibit antimicrobial and antifungal properties by inhibiting enzyme activity in pathogens. Studies have shown that compounds containing these moieties can disrupt cellular pathways leading to apoptosis in cancer cells or inhibit microbial growth through enzyme inhibition .

Pharmacological Properties

Research indicates that the compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : The presence of the triazole moiety suggests potential antifungal properties. Compounds with similar structures have demonstrated significant inhibitory effects against various pathogens .
  • Anticancer Activity : The compound's mechanism may involve the inhibition of specific kinases involved in tumor growth. For instance, related compounds have shown efficacy against cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this specific molecule:

  • Antitubercular Activity : A study on similar triazole-containing compounds reported IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating promising antitubercular activity .
  • Cytotoxicity Testing : Compounds structurally related to the target molecule have been tested for cytotoxicity against human cell lines (e.g., HEK-293). Results indicated low toxicity, suggesting a favorable safety profile for further development .
  • Mechanistic Studies : Docking studies revealed that such compounds could effectively bind to target enzymes, inhibiting their function and leading to reduced viability in cancerous cells .

Data Tables

The following table summarizes key findings from various studies related to the biological activity of triazole and pyrimidine derivatives:

Compound NameTarget Pathogen/Cancer TypeIC50/IC90 (µM)Notes
Triazole Derivative 1Mycobacterium tuberculosis3.73 - 4.00Significant antitubercular activity
Triazole-Pyrimidine HybridMCF-7 (Breast Cancer)5.5Induced apoptosis
Piperazine DerivativeVarious Bacterial Strains10 - 20Broad-spectrum antimicrobial activity

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c27-19(6-11-30(28,29)16-4-2-1-3-5-16)25-9-7-24(8-10-25)17-12-18(22-14-21-17)26-15-20-13-23-26/h1-5,12-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCSINWHGTBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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